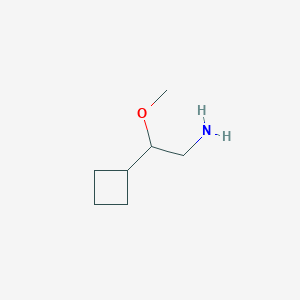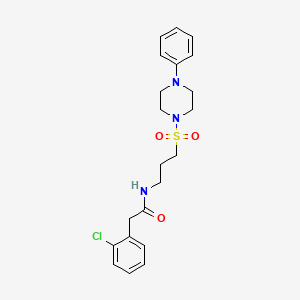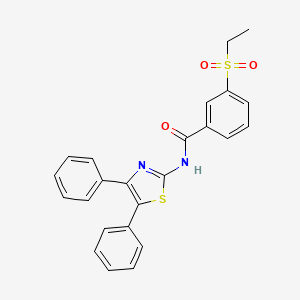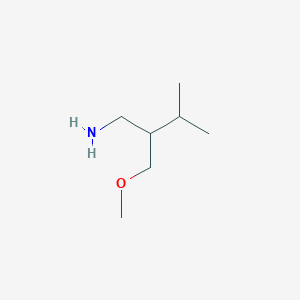
2-Cyclobutyl-2-methoxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Cyclobutyl-2-methoxyethan-1-amine consists of a cyclobutyl ring fused to an ethyl group containing a methoxy (CH3O-) substituent. The cyclobutylcyclopentane configuration is intriguing, with the smaller cyclobutane ring acting as a substituent on the parent cyclopentane ring .
Physical And Chemical Properties Analysis
- Density and Viscosity : Experimental data on the density and viscosity of CO2-free and CO2-loaded MEA + EGME solutions at different temperatures and mass percentages of monoethanolamine (MEA) are available . These properties impact its behavior as a CO2 carrier.
- CO2 Solubility : The solubility of CO2 in 31.0 mass% (5.0 M) MEA solutions was investigated at various temperatures and CO2 partial pressures . This information is crucial for its application in CO2 capture.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed innovative synthetic methods that expand the utility of compounds structurally related to 2-Cyclobutyl-2-methoxyethan-1-amine. For instance, Brand et al. (2003) reported on the efficient synthesis of a novel series of 3-aminocyclobut-2-en-1-ones, achieved by facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, which shows potent antagonistic activity against VLA-4, a protein involved in inflammatory processes (Brand, de Candole, & Brown, 2003).
Catalytic Applications
Gajare et al. (2004) highlighted the use of a diphosphinidenecyclobutene ligand in the solvent-free copper-catalysed amination reactions of aryl halides with amines, leading to secondary or tertiary amines in good to excellent yields. This work illustrates the catalytic potential of cyclobutyl-based compounds in organic synthesis (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Chemoenzymatic Route to Chiral Amines
Parker et al. (2012) described an efficient chemo-enzymatic route to (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. This method employed leucine dehydrogenase for reductive amination, showcasing the application of cyclobutyl and methoxyethanamine derivatives in the pharmaceutical industry (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).
Advanced Materials and Polymers
Madsen et al. (2011) explored the synthesis of rhodamine 6G-based compounds for the atom transfer radical polymerization (ATRP) synthesis of fluorescently labeled biocompatible polymers. This research demonstrates the role of amines in the development of advanced materials and their potential applications in biomedical studies (Madsen, Warren, Armes, & Lewis, 2011).
Catalysis and Reaction Mechanisms
Feng et al. (2019) reported on the diastereo- and enantioselective CuH-catalyzed hydroamination of strained trisubstituted alkenes, including amine-substituted cyclobutanes. This work contributes to the understanding of reaction mechanisms and the development of synthetic methods for biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
Innovative Synthetic Routes
Aquino et al. (2015) developed a chemoselective synthesis method for 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, illustrating the versatility of cyclobutyl-derived amines in heterocyclic chemistry. This method stands out for its simplicity, environmental friendliness, and high yields, showcasing the potential of cyclobutyl compounds in diverse synthetic applications (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclobutyl-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPDCNILKHFKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521248-16-7 |
Source


|
| Record name | 2-cyclobutyl-2-methoxyethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2736936.png)
![8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2736937.png)
![N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2736938.png)


![(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid](/img/structure/B2736944.png)
![N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2736946.png)
![2-chloro-N-[3-(dimethylamino)propyl]nicotinamide](/img/structure/B2736947.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2736948.png)

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2736952.png)


